molecular formula C16H22O5 B14422596 1,2-Benzenedicarboxylic acid, 1-(2-ethyl-4-hydroxyhexyl) ester CAS No. 82975-95-9

1,2-Benzenedicarboxylic acid, 1-(2-ethyl-4-hydroxyhexyl) ester

Cat. No.: B14422596
CAS No.: 82975-95-9
M. Wt: 294.34 g/mol
InChI Key: JPXTXUPUJOOPOM-UHFFFAOYSA-N
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Description

1,2-Benzenedicarboxylic acid, 1-(2-ethyl-4-hydroxyhexyl) ester is a chemical compound that belongs to the family of phthalates. Phthalates are esters of phthalic acid and are commonly used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity. This particular compound is known for its unique structural properties, which make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenedicarboxylic acid, 1-(2-ethyl-4-hydroxyhexyl) ester typically involves the esterification of phthalic anhydride with 2-ethyl-4-hydroxyhexanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or a non-acidic catalyst like titanate. The reaction conditions include heating the mixture to a temperature range of 150-200°C to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound involves a continuous process where phthalic anhydride and 2-ethyl-4-hydroxyhexanol are fed into a reactor. The reaction mixture is then subjected to neutralization, washing, and decolorization steps to obtain the final product. The product is then purified through distillation or filtration to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenedicarboxylic acid, 1-(2-ethyl-4-hydroxyhexyl) ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of various ester derivatives depending on the nucleophile used.

Scientific Research Applications

1,2-Benzenedicarboxylic acid, 1-(2-ethyl-4-hydroxyhexyl) ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Benzenedicarboxylic acid, 1-(2-ethyl-4-hydroxyhexyl) ester involves its interaction with cellular components. It is known to target the Akt/NF-κB/p53 pathways, leading to the induction of cell cycle arrest and apoptosis in certain cell types . This compound can also interact with hormone receptors, potentially disrupting endocrine functions.

Comparison with Similar Compounds

1,2-Benzenedicarboxylic acid, 1-(2-ethyl-4-hydroxyhexyl) ester can be compared with other phthalates such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct physical and chemical properties, making it suitable for specialized applications.

Properties

CAS No.

82975-95-9

Molecular Formula

C16H22O5

Molecular Weight

294.34 g/mol

IUPAC Name

2-(2-ethyl-4-hydroxyhexoxy)carbonylbenzoic acid

InChI

InChI=1S/C16H22O5/c1-3-11(9-12(17)4-2)10-21-16(20)14-8-6-5-7-13(14)15(18)19/h5-8,11-12,17H,3-4,9-10H2,1-2H3,(H,18,19)

InChI Key

JPXTXUPUJOOPOM-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(CC)O)COC(=O)C1=CC=CC=C1C(=O)O

Origin of Product

United States

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